molecular formula C12H8BrFN2O B13845043 5-bromo-N-(4-fluorophenyl)picolinamide

5-bromo-N-(4-fluorophenyl)picolinamide

Cat. No.: B13845043
M. Wt: 295.11 g/mol
InChI Key: DVUZXQUXRWJUCI-UHFFFAOYSA-N
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Description

5-bromo-N-(4-fluorophenyl)picolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the 5th position of the picolinamide ring and a fluorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluorophenyl)picolinamide typically involves the reaction of 5-bromopicolinic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorophenyl)picolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(4-fluorophenyl)picolinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development. Its derivatives may exhibit biological activities such as anticancer, antiviral, or anti-inflammatory properties.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a tool compound in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorophenyl)picolinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorophenyl groups can enhance its binding affinity and selectivity towards the target. The compound may also interfere with specific biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-methoxyphenyl)picolinamide
  • 5-bromo-N-(4-chlorophenyl)picolinamide
  • 5-bromo-N-(4-methylphenyl)picolinamide

Comparison

Compared to its analogs, 5-bromo-N-(4-fluorophenyl)picolinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H8BrFN2O

Molecular Weight

295.11 g/mol

IUPAC Name

5-bromo-N-(4-fluorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H8BrFN2O/c13-8-1-6-11(15-7-8)12(17)16-10-4-2-9(14)3-5-10/h1-7H,(H,16,17)

InChI Key

DVUZXQUXRWJUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=C(C=C2)Br)F

Origin of Product

United States

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